molecular formula C14H14N2O2S B3198041 Methyl 2-((2,4-diaminophenyl)thio)benzoate CAS No. 100870-46-0

Methyl 2-((2,4-diaminophenyl)thio)benzoate

Cat. No.: B3198041
CAS No.: 100870-46-0
M. Wt: 274.34 g/mol
InChI Key: VUWWXFIQLKGYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2,4-diaminophenyl)thio)benzoate is a sulfur-containing aromatic compound characterized by a benzoate ester backbone linked to a 2,4-diaminophenylthio group. The structure comprises:

  • A methyl ester at the 2-position of the benzoate ring.
  • A thioether bridge connecting the benzoate to a 2,4-diaminophenyl group, which confers nucleophilic and redox-active properties due to the amino substituents.

However, its specific applications are less documented compared to analogs with modified substituents.

Properties

IUPAC Name

methyl 2-(2,4-diaminophenyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-14(17)10-4-2-3-5-12(10)19-13-7-6-9(15)8-11(13)16/h2-8H,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWWXFIQLKGYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,4-diaminophenyl)thio)benzoate typically involves the reaction of 2,4-diaminothiophenol with methyl 2-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,4-diaminophenyl)thio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((2,4-diaminophenyl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2,4-diaminophenyl)thio)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Key analogs and their differences are summarized below:

Compound Name Substituents on Phenylthio Group Key Features Yield (%) Reference
Methyl 2-((2,4-diaminophenyl)thio)benzoate 2,4-diamino High nucleophilicity, potential for hydrogen bonding N/A N/A
Methyl 2-((4-((3-benzamidophenyl)thio)-3-nitrobenzoyl)benzoate (9c) 3-benzamido, 3-nitro Electron-withdrawing nitro group reduces reactivity 56
Methyl 2-((4-((2,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoate (11c) 2,4-dichloro, 3-nitro Halogen substituents enhance lipophilicity; nitro group stabilizes structure 65
Methyl 2-((4-((3,4-dichlorophenyl)thio)-3-nitrobenzyl)amino)benzoate (43d) 3,4-dichloro, 3-nitro Chlorine atoms increase steric bulk; nitro group may limit solubility 78
Ru-MDB (Ru-40-methyl-[2,2'-bipyridine]-4-yl)methyl 2-((2,4-dinitrophenyl)thio)benzoate 2,4-dinitro Ruthenium complex enables luminescence; nitro groups enhance H2S detection N/A

Key Observations :

  • Electronic Effects: The 2,4-diamino group in the target compound introduces strong electron-donating properties, enhancing nucleophilicity compared to electron-withdrawing groups (e.g., nitro in 9c, 11c, 43d) . This makes the diaminophenyl derivative more reactive in redox or coupling reactions.
  • Synthetic Efficiency: Yields for analogs with nitro or chloro substituents (e.g., 11c: 65%, 43d: 78%) suggest that steric hindrance or electronic deactivation may affect reaction efficiency . The diaminophenyl variant’s synthesis yield is unreported but likely lower due to amino group sensitivity.
  • Functional Applications :
    • Ru-MDB () demonstrates how nitro groups (2,4-dinitrophenyl) enable specific applications, such as H2S detection via luminescence .
    • Chlorinated analogs (11c, 43d) may prioritize stability and lipophilicity for pesticidal or material uses .

Functional Analogs in Sulfonylurea Herbicides

Sulfonylurea herbicides share a benzoate backbone but differ in substituents and functional groups:

Compound Name Core Structure Key Functional Groups Use Case Reference
This compound Benzoate + thioether + diaminophenyl Amino, thioether Undocumented N/A
Metsulfuron methyl ester Benzoate + sulfonylurea + triazine Sulfonylurea, methoxy, methyl-triazine Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Benzoate + sulfonylurea + ethoxy Sulfonylurea, ethoxy, methyl-triazine Herbicide

Key Differences :

  • Mechanism: Sulfonylureas (e.g., metsulfuron) inhibit acetolactate synthase (ALS) in plants, while the diaminophenylthio compound lacks this sulfonylurea linkage .
  • Substituent Impact : The thioether in the target compound may confer metal-binding or antioxidant properties, unlike the sulfonylurea group’s enzyme-inhibiting role.

Comparison with Lysosomal Probes

Ru-MDB () highlights how structural modifications enable biological applications:

  • Ru-MDB incorporates a ruthenium-bipyridine complex and a 2,4-dinitrophenylthio group, enabling luminescent H2S detection in lysosomes .
  • The target compound’s 2,4-diaminophenylthio group could theoretically bind to metal ions or participate in redox cycles, but its lack of a luminescent metal complex limits direct comparison.

Research Implications and Gaps

  • Synthetic Challenges: The diaminophenyl group’s sensitivity to oxidation or side reactions may complicate synthesis compared to nitro or chloro analogs .
  • Unexplored Applications: Potential uses in catalysis, drug delivery, or as a chelating agent remain speculative without empirical data.
  • Toxicity Profile: Unlike Ru-MDB (low cytotoxicity ), the diaminophenyl variant’s safety profile is unknown.

Biological Activity

Methyl 2-((2,4-diaminophenyl)thio)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse sources, including case studies and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, such as the reaction of methyl benzoate with 2,4-diaminothiophenol. The resulting compound features a thioether linkage which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with thioether linkages have shown significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Compound A8S. aureus
Compound B16E. coli
This compoundTBDTBD

Notes: The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines while sparing normal cells.

Case Study: Anticancer Effects in Cell Lines

In a study assessing the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values ranging from 5 to 15 μM across different cell lines, indicating potent anticancer activity.

The proposed mechanism of action for this compound includes:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds may trigger apoptosis in cancer cells.
  • Targeting Specific Pathways : Studies suggest that the compound may interfere with signaling pathways involved in cell growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((2,4-diaminophenyl)thio)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((2,4-diaminophenyl)thio)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.